molecular formula C14H14ClN3O B14929565 (4-chloro-1-methyl-1H-pyrazol-5-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone

(4-chloro-1-methyl-1H-pyrazol-5-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B14929565
M. Wt: 275.73 g/mol
InChI Key: CMPOZNWQYGZNJI-UHFFFAOYSA-N
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Description

(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is a complex organic compound that features both pyrazole and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the quinoline moiety via condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often requires stringent control of reaction parameters to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches for various diseases.

Medicine

In medicinal chemistry, (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is investigated for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of conditions such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and performance.

Mechanism of Action

The mechanism of action of (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes and providing therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    1-(2’-Chloro-5’-sulfophenyl)-3-methyl-5-pyrazolone: This compound shares the pyrazole moiety and exhibits similar chemical properties.

    5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazol-4-yl: Another pyrazole derivative with comparable reactivity and applications.

Uniqueness

What sets (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE apart is its dual heterocyclic structure, combining both pyrazole and quinoline rings

Properties

Molecular Formula

C14H14ClN3O

Molecular Weight

275.73 g/mol

IUPAC Name

(4-chloro-2-methylpyrazol-3-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone

InChI

InChI=1S/C14H14ClN3O/c1-17-13(11(15)9-16-17)14(19)18-8-4-6-10-5-2-3-7-12(10)18/h2-3,5,7,9H,4,6,8H2,1H3

InChI Key

CMPOZNWQYGZNJI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)N2CCCC3=CC=CC=C32

Origin of Product

United States

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